molecular formula C16H15ClN2O4 B2899274 (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2035036-83-8

(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2899274
CAS No.: 2035036-83-8
M. Wt: 334.76
InChI Key: DBWQBVCUGMFFCP-ZZXKWVIFSA-N
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Description

(E)-3-((1-(3-(4-Chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused with an azetidine ring substituted by a 4-chlorophenyl acryloyl group. Oxazolidine-2,4-diones are known for their bioactivity, particularly as precursors for antibiotics and herbicides . The presence of the azetidine ring—a four-membered nitrogen-containing heterocycle—and the (E)-configured acryloyl group likely influence its stereochemical stability and interactions with biological targets.

Properties

IUPAC Name

3-[[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-13-4-1-11(2-5-13)3-6-14(20)18-7-12(8-18)9-19-15(21)10-23-16(19)22/h1-6,12H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWQBVCUGMFFCP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=C(C=C2)Cl)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)Cl)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Oxazolidine-2,4-dione Derivatives
The target compound shares its oxazolidine-2,4-dione core with several analogs synthesized in , which exhibit variations in substituents on the benzylidene and aryl groups. For example:

  • (Z)-5-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione : Features a 4-chlorobenzylidene group and a 4-methoxyphenyl substituent, yielding a melting point of 204–206°C and 90% synthetic yield .
  • (Z)-5-(4-Chlorobenzylidene)-3-p-tolyloxazolidine-2,4-dione : Substituted with a p-tolyl group, achieving a higher yield (93%) and lower melting point (188–190°C) .

Pyrrolidine-2,4-diones
highlights (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione , which contains a five-membered pyrrolidine ring instead of oxazolidine. The pyrrolidine-2,4-dione moiety is associated with herbicidal activity due to its tricarbonylmethane structure and hydrogen-bonding capabilities (e.g., C3–O2 bond length: 1.267 Å) . The smaller azetidine ring in the target compound may confer distinct steric and electronic effects, altering binding affinity to biological targets.

Thiazolidine-2,4-diones and Imidazolidine-2,4-diones
discusses thiazolidine-2,4-diones and imidazolidine-2,4-diones, which differ in their heteroatom composition (sulfur or additional nitrogen atoms). These compounds often require catalysts like sodium acetate for synthesis, suggesting that the target compound’s oxazolidine core may offer synthetic advantages in deprotonation steps .

Physical and Spectral Properties

Key data from analogous compounds ():

Compound Name Yield (%) Melting Point (°C) Notable NMR Shifts (¹H/¹³C)
(Z)-5-(4-Chlorobenzylidene)-3-(4-methoxyphenyl) 90 204–206 δ 11.2 (enol H), 168.5 (C=O)
(Z)-5-(4-Chlorobenzylidene)-3-p-tolyl 93 188–190 δ 7.2 (aryl H), 165.8 (C=O)
Target Compound (Inferred) N/A N/A Likely δ ~11 (enol H)

The target compound’s 4-chlorophenyl acryloyl group may downfield-shift aromatic protons in NMR, similar to trends in . Its azetidine ring could reduce symmetry, leading to complex splitting patterns .

Crystallographic and Hydrogen-Bonding Trends

  • Crystal Packing : and emphasize the role of hydrogen bonds (e.g., N–H···O/S) in stabilizing supramolecular assemblies. The target compound’s azetidine N–H and oxazolidine carbonyl groups may form similar networks, influencing solubility and stability .
  • Density and Space Groups: The monoclinic C2 system (density: 1.405 g/cm³) in suggests that analogous compounds with rigid acryloyl groups may adopt similar packing arrangements .

Q & A

Q. What are the recommended synthetic routes for (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound requires multi-step synthesis, typically starting with azetidine derivatives. A common approach involves:

Acylation : Reacting azetidin-3-ylmethyl intermediates with 4-chlorocinnamoyl chloride under inert conditions (e.g., N₂ atmosphere) to form the acryloyl-azetidine core .

Oxazolidinone Formation : Introducing the oxazolidine-2,4-dione moiety via cyclization using reagents like triphosgene or carbonyldiimidazole in anhydrous dichloromethane .
Key Factors :

  • Temperature : Reflux in DMF/acetic acid mixtures (e.g., 80–100°C) improves cyclization efficiency .
  • Catalysts : Use of NaHCO₃ or Et₃N as a base enhances acylation yields .
  • Purification : Recrystallization from DMF/ethanol (1:3 v/v) achieves >95% purity .

Q. How can researchers characterize the stereochemical configuration of this compound, particularly the (E)-geometry of the acryloyl group?

  • Methodological Answer :
  • NMR Spectroscopy : The coupling constant (JJ) between the α- and β-protons of the acryloyl group. For (E)-isomers, JtransJ_{trans} ranges from 12–16 Hz, whereas (Z)-isomers exhibit JcisJ_{cis} < 10 Hz .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation). A recent study on a related oxazolidinone confirmed (E)-geometry with C=C bond lengths of ~1.33 Å .
  • Computational DFT : Compare experimental JJ values with DFT-calculated coupling constants (B3LYP/6-311+G(d,p)) to validate stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :
  • Anticancer Screening : Test against NCI-60 cancer cell lines using MTT assays. Oxazolidinone derivatives often show IC₅₀ values <10 µM in breast (MCF-7) and lung (A549) cancer models .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays. Structural analogs with 4-chlorophenyl groups exhibit >50% inhibition at 1 µM .
  • ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA for blood-brain barrier permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity through targeted modifications?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects on the acryloyl moiety. Analogs with 3,4-dichlorophenyl show 2-fold higher cytotoxicity .
  • Scaffold Hybridization : Fuse the oxazolidinone ring with thiazolidinone or imidazolidinone systems to enhance metabolic stability. For example, imidazolidine-2,4-dione hybrids exhibit improved half-lives in hepatic microsomes .
  • Data-Driven SAR : Use machine learning (e.g., Random Forest models) trained on bioactivity datasets to predict optimal substituents .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., ATCC-validated MCF-7), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hr) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, azetidine ring oxidation products can enhance or nullify activity .
  • Target Engagement Studies : Confirm direct binding via SPR or thermal shift assays. False positives in enzymatic assays often arise from colloidal aggregation .

Q. How can computational methods predict this compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The acryloyl group forms π-π stacking with Phe723, while the oxazolidinone hydrogen-bonds to Thr766 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .
  • Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA. Analogs with ΔG < −40 kcal/mol correlate with sub-µM IC₅₀ values .

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